molecular formula C9H10LiNO4 B2573336 Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate CAS No. 2490418-62-5

Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate

Cat. No.: B2573336
CAS No.: 2490418-62-5
M. Wt: 203.12
InChI Key: ZPYGVSCPXAIDKJ-UHFFFAOYSA-M
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Description

Lithium 2-(3,4-dimethoxypyridin-2-yl)acetate is a lithium-coordinated organic salt featuring a pyridine ring substituted with methoxy groups at the 3- and 4-positions and an acetate moiety at the 2-position. The methoxy substituents likely enhance solubility in polar solvents and influence electronic properties compared to unsubstituted derivatives .

Properties

IUPAC Name

lithium;2-(3,4-dimethoxypyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4.Li/c1-13-7-3-4-10-6(5-8(11)12)9(7)14-2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYGVSCPXAIDKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=C(C(=NC=C1)CC(=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate typically involves the reaction of 2-(3,4-dimethoxypyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies involving lithium salts and their reactivity.

Biology:

  • Investigated for its potential biological activity due to the presence of the pyridine ring, which is a common pharmacophore in many bioactive compounds.

Medicine:

  • Potential applications in drug development, particularly in the design of new therapeutic agents targeting neurological pathways.

Industry:

Mechanism of Action

The mechanism of action of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate is not well-documented. it is likely to interact with molecular targets similar to other lithium salts, such as enzymes and receptors involved in neurological pathways. The presence of the pyridine ring may also allow it to interact with nucleic acids and proteins, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with Lithium 2-(3,4-dimethoxypyridin-2-yl)acetate but differ in heterocyclic cores, substituents, or physicochemical properties. A detailed comparison is presented below:

Lithium 2-(Pyrimidin-4-yl)acetate

  • Structure : Pyrimidine ring with acetate at the 4-position.
  • Molecular Formula : C₆H₅LiN₂O₂.
  • Key Properties: Solubility: Requires heating (37°C) and sonication for dissolution in polar solvents like DMSO or ethanol . Stability: Stock solutions stored at -80°C retain integrity for 6 months .
  • Applications : Used in research settings for small-molecule crystallography (via SHELX software) and drug discovery .

Lithium 2-(Quinolin-2-yl)acetate

  • Structure: Quinoline ring system with acetate at the 2-position.
  • Molecular Formula: C₁₁H₈LiNO₂ (MW: 193.13 g/mol).
  • Key Properties :
    • Safety: Hazard statement H302 (harmful if swallowed) with precautions for handling (e.g., protective gloves) .
    • Packaging: Air-sensitive; often shipped under argon or vacuum .
  • Applications: Potential use in battery technology due to lithium’s role in ion conduction .

Lithium 2-(Pyridazin-4-yl)acetate

  • Structure : Pyridazine ring with acetate at the 4-position.
  • Molecular Formula : C₆H₆N₂O₂.
  • Key Properties :
    • SMILES: C1=CN=NC=C1CC(=O)O .
    • Collision Cross-Section: Predictive models suggest high polarity due to the pyridazine core .
  • Applications : Investigated for bioactivity in medicinal chemistry .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Pyrimidine with thioether and thietane substituents.
  • Synthesis : Reacts ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .
  • Key Differences : Ethyl ester group and sulfur-containing substituents confer higher lipophilicity compared to lithium salts .

Structural and Functional Comparison Table

Compound Heterocycle Substituents Molecular Weight (g/mol) Solubility Stability/Safety
Lithium 2-(3,4-dimethoxypyridin-2-yl)acetate Pyridine 3,4-OCH₃, 2-CH₂COO⁻Li⁺ ~210 (estimated) High in polar solvents (inferred) Likely air-stable (no data)
Lithium 2-(pyrimidin-4-yl)acetate Pyrimidine 4-CH₂COO⁻Li⁺ 144.06 Moderate (requires heating) Stable at -80°C for 6 months
Lithium 2-(quinolin-2-yl)acetate Quinoline 2-CH₂COO⁻Li⁺ 193.13 Low (organic solvents) Air-sensitive; H302 hazard
Lithium 2-(pyridazin-4-yl)acetate Pyridazine 4-CH₂COO⁻Li⁺ 154.04 High (polar solvents) No specific data; likely stable

Key Research Findings and Implications

Solubility Trends: Methoxy groups in the target compound likely improve aqueous solubility compared to sulfur-containing analogs (e.g., thioethers in ). However, quinoline derivatives exhibit lower solubility due to aromatic bulk .

Synthetic Routes : Similar to pyrimidine acetates, the target compound may be synthesized via nucleophilic substitution of chloroacetic acid derivatives with heterocyclic precursors .

Safety Profiles : Lithium salts generally require careful handling, but methoxy groups may reduce toxicity compared to halogenated analogs (e.g., 6-fluoropyridin-2-yl derivatives in ).

Biological Activity

Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate is a compound of interest due to its potential biological activity, particularly in the context of neurological applications. This article explores its synthesis, biological mechanisms, and relevant case studies that elucidate its effects.

Synthesis and Properties

This compound is synthesized through the reaction of 2-(3,4-dimethoxypyridin-2-yl)acetic acid with lithium hydroxide or lithium carbonate in organic solvents like methanol or ethanol under reflux conditions. The presence of methoxy groups at the 3 and 4 positions of the pyridine ring is significant, as these modifications can influence both the reactivity and biological activity of the compound.

The precise mechanism of action for this compound is not fully characterized. However, it is hypothesized to interact with various molecular targets akin to other lithium salts. These interactions may involve:

  • Enzymatic Modulation : Lithium compounds are known to influence enzymes involved in phosphoinositide signaling pathways.
  • Neurotransmitter Systems : Potential effects on serotonin and dopamine pathways could position this compound as a candidate for mood disorder treatments.
  • Nucleic Acid Interaction : The pyridine structure may facilitate interactions with nucleic acids and proteins, impacting their functionality.

Neuroprotective Effects

Research into lithium compounds has highlighted their neuroprotective properties. For instance, lithium has been shown to promote neuronal survival in models of neurodegeneration, potentially through mechanisms such as:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This inhibition can lead to increased levels of neuroprotective factors.
  • Reduction of Oxidative Stress : Lithium's ability to modulate reactive oxygen species (ROS) levels may contribute to its protective effects against neuronal damage .

Case Studies

  • Neuroprotection in Parkinson's Disease Models :
    A study demonstrated that lithium compounds could mitigate dopaminergic neuron degeneration induced by toxins like 6-hydroxydopamine (6-OHDA). The results indicated that treatment with lithium derivatives led to reduced apoptosis in neuronal cells .
  • Antidepressant-like Effects :
    In animal models, lithium has been observed to produce antidepressant-like effects, suggesting that this compound might share similar properties. The compound's interaction with neurotransmitter systems could be a key factor in this activity .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesBiological Activity
Lithium;2-(3,4-dihydroxypyridin-2-yl)acetateHydroxyl groups instead of methoxyAntioxidant properties
Lithium;2-(3,4-diaminopyridin-2-yl)acetateAmino groups presentEnhanced neuroprotective effects
Lithium;2-(3,4-dithiopyridin-2-yl)acetateThiol groups presentPotential for increased reactivity

The unique methoxy substitutions on this compound may confer distinct biological activities compared to its analogs.

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